3-Acetamido-4-hydroxybenzoic acid

Description

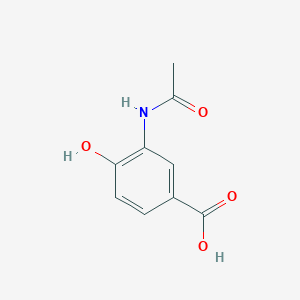

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-7-4-6(9(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBFVCYLJXGOGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708165 |

Source

|

| Record name | 3-Acetamido-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91004-38-5 |

Source

|

| Record name | 3-Acetamido-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Vibrational Signature of a Key Pharmaceutical Precursor: A Technical Guide to the Infrared Spectroscopy of 3-Acetamido-4-hydroxybenzoic Acid

This document serves as an in-depth technical guide on the infrared (IR) spectroscopy of 3-Acetamido-4-hydroxybenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of data. It provides a foundational understanding of the molecule's vibrational characteristics, explains the causal relationships behind its spectral features, and presents a robust, self-validating protocol for acquiring high-fidelity spectra. Our objective is to pair technical accuracy with field-proven insights to deliver an authoritative and practical resource.

Strategic Overview: The Role of IR Spectroscopy in Analyzing this compound

This compound is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure is a confluence of three critical functional groups on an aromatic scaffold: a carboxylic acid, a phenolic hydroxyl group, and a secondary amide. This specific arrangement dictates its chemical reactivity and its ultimate utility in drug synthesis.

Infrared spectroscopy is an indispensable analytical tool in this context. It offers a rapid, non-destructive, and highly specific "fingerprint" of the molecule. For the synthetic chemist, it provides immediate confirmation of a successful reaction by verifying the presence of all key functional groups. For the quality control analyst, it is a powerful method to confirm the identity and purity of the material, flagging potential impurities or starting materials. The technique's sensitivity to hydrogen bonding also offers insights into the solid-state structure of the compound.

Deconstructing the Spectrum: A Functional Group Analysis

The IR spectrum of this compound is best understood by dissecting it into regions corresponding to the vibrations of its constituent parts. The solid-state spectrum is dominated by the effects of intermolecular hydrogen bonding, which significantly broadens several key absorption bands.

The High-Wavenumber Region (>2500 cm⁻¹): O-H and N-H Stretching Vibrations

This region is characterized by a series of broad, overlapping bands indicative of extensive hydrogen bonding.

-

Carboxylic Acid O-H Stretch: The most prominent feature is an exceptionally broad absorption band appearing from approximately 3000 cm⁻¹ down to 2500 cm⁻¹ . This is the signature of the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimer.[1] The vastness of this peak is a direct result of the strong proton donor-acceptor interactions in the solid state.

-

Phenolic O-H Stretch: A broad band, typically centered around 3550-3200 cm⁻¹ , is expected from the phenolic hydroxyl group.[2] This band will be superimposed upon, and often merged with, the N-H stretching band.

-

Amide N-H Stretch: The secondary amide group gives rise to a moderate to strong absorption in the 3500-3300 cm⁻¹ region.[2] Its position and broadness are influenced by hydrogen bonding, where the N-H group can act as a hydrogen bond donor.

-

Aromatic and Aliphatic C-H Stretches: Weak to medium aromatic C-H stretching bands are anticipated just above 3000 cm⁻¹ (~3100-3010 cm⁻¹).[2] The C-H stretches from the acetyl methyl group will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[2]

The Carbonyl Region (1800-1600 cm⁻¹): A Tale of Two C=O Bonds

The carbonyl region is diagnostically crucial as it contains two distinct and strong C=O stretching absorptions.

-

Carboxylic Acid C=O Stretch: A strong, sharp peak is expected between 1780-1710 cm⁻¹ .[2] Conjugation with the aromatic ring and participation in the hydrogen-bonded dimer typically place this band at the lower end of the range.

-

Amide I Band (C=O Stretch): The amide C=O stretch, known as the Amide I band, results in a very strong absorption, typically between 1690-1630 cm⁻¹ .[2] Its lower frequency compared to the acid C=O is due to the resonance effect of the nitrogen lone pair.

The Fingerprint Region (<1600 cm⁻¹): Complex Vibrational Couplings

This region contains a wealth of structural information arising from bending vibrations and complex coupled modes.

-

Amide II Band: This strong band, found between 1570-1515 cm⁻¹ for secondary amides, is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. Its presence is a strong confirmation of the secondary amide group.

-

Aromatic C=C Stretches: Multiple medium-intensity bands in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-O and O-H Bending Vibrations: The stretching of the phenolic C-O bond and the in-plane bending of the O-H group typically appear in the 1410-1260 cm⁻¹ region. The C-O stretch of the carboxylic acid is also found in this vicinity.

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic strong C-H out-of-plane bending vibrations in the 900-680 cm⁻¹ region.[2]

Data Summary: Predicted IR Absorption Frequencies

The following table consolidates the predicted vibrational frequencies for this compound, providing a quick reference for spectral analysis.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (Phenol) | Hydroxyl | 3550 - 3200 | Strong, Broad |

| N-H Stretch | Secondary Amide | 3500 - 3300 | Medium |

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3010 | Medium to Weak |

| O-H Stretch (Carboxylic Acid) | Carboxylic Acid | 3000 - 2500 | Very Strong, Very Broad |

| C-H Stretch (Aliphatic) | Acetyl Methyl | 2950 - 2850 | Medium to Weak |

| C=O Stretch | Carboxylic Acid | 1780 - 1710 | Strong |

| Amide I (C=O Stretch) | Secondary Amide | 1690 - 1630 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium (multiple bands) |

| Amide II (N-H Bend / C-N Stretch) | Secondary Amide | 1570 - 1515 | Strong |

| C-O Stretch / O-H Bend | Phenol & Carboxylic Acid | 1410 - 1260 | Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 680 | Strong |

A Self-Validating Experimental Protocol: ATR-FTIR Analysis

This protocol for Attenuated Total Reflectance (ATR) FTIR is designed for robustness and reproducibility, minimizing sample preparation artifacts and ensuring high-quality data. The choice of ATR is deliberate; it is the industry standard for rapid, reliable analysis of solid powders, eliminating the need for laborious KBr pellet preparation.

Pre-Analysis System Verification

-

Instrument Readiness: Power on the FTIR spectrometer and allow it to complete its full initialization and internal diagnostic checks. This ensures the laser, interferometer, and detector are operating within specifications.

-

ATR Crystal Integrity: Visually inspect the ATR crystal (typically diamond) for scratches or contamination. Clean the crystal surface meticulously with a lint-free swab soaked in spectroscopic-grade isopropanol.

-

Causality Check: An unclean crystal is the most common source of spectral artifacts. Any residue will contribute its own spectrum, confounding the analysis.

-

The Critical Background Measurement

-

Acquire Background Spectrum: With the clean, dry ATR crystal in position and the pressure arm disengaged, collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution).

-

Trustworthiness Principle: The background spectrum is a snapshot of the instrument and ambient environment (H₂O, CO₂). By collecting it immediately before the sample spectrum and under identical conditions, you ensure that these environmental signals are accurately ratioed out from the final sample spectrum, preventing false peaks.

-

Sample Analysis

-

Sample Application: Place a small amount (1-5 mg) of the this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Engage the pressure arm and apply a consistent, reproducible pressure to the sample. Modern instruments have integrated pressure sensors; a setting that ensures good contact without fracturing the crystal should be used and recorded.

-

Causality Check: Effective and reproducible contact between the sample and the ATR crystal is paramount. Insufficient contact leads to weak, distorted signals and poor spectral reproducibility.

-

-

Acquire Sample Spectrum: Using the same acquisition parameters as the background scan, collect the sample spectrum.

-

Post-Acquisition Cleaning: Thoroughly clean the ATR crystal and pressure tip with isopropanol to prepare for the next sample.

Visualization of Structure-Spectra Relationships

The following diagram illustrates the molecular structure and maps the key functional groups to their primary vibrational regions in the IR spectrum.

Figure 1. Logical workflow for ATR-FTIR analysis and its correlation to the key vibrational modes of this compound.

References

-

ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

- Benites, J., et al. (2010). Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(2), 190-197.

- Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 481-492.

- Ma, D., et al. (2023). Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. Molecules, 28(13), 4969.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Acetamido-4-hydroxybenzoic Acid: Starting Materials and Strategic Selections

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Acetamido-4-hydroxybenzoic acid, a key intermediate in the pharmaceutical industry. We will delve into the strategic selection of starting materials, offering a comparative analysis of various synthetic routes. This document is designed to equip researchers and process chemists with the necessary insights to make informed decisions based on yield, purity, cost-effectiveness, and scalability. Detailed experimental protocols, mechanistic discussions, and process visualizations are provided to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif, featuring an acetamido group ortho to a hydroxyl group and a para-directing carboxylic acid, makes it a versatile precursor for a range of therapeutic agents. The purity and yield of this intermediate directly impact the quality and cost of the final drug product, making the optimization of its synthesis a critical endeavor in pharmaceutical development. This guide will explore the primary synthetic strategies, starting from readily available commercial precursors.

Strategic Synthesis Map: Choosing Your Starting Point

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route is often dictated by factors such as the cost and availability of the precursor, the desired purity of the final product, and the scalability of the process. Below is a comparative analysis of the most common synthetic pathways.

Figure 1: Primary synthetic routes to this compound.

Comparative Analysis of Starting Materials

| Starting Material | Key Intermediates | Advantages | Disadvantages | Overall Suitability |

| 4-Hydroxybenzoic Acid | 4-Hydroxy-3-nitrobenzoic acid, 3-Amino-4-hydroxybenzoic acid | Readily available and relatively inexpensive starting material.[1][2] | Multi-step synthesis. Nitration can lead to isomeric impurities requiring careful control of reaction conditions.[3] Decarboxylation can be a side reaction. | Well-established and cost-effective for large-scale production, provided nitration is well-optimized. |

| 3-Amino-4-hydroxybenzoic Acid | None | Direct, one-step synthesis to the final product.[4][5] | Higher cost and less availability compared to 4-hydroxybenzoic acid. | Ideal for smaller scale synthesis or when a streamlined process is prioritized over raw material cost. |

| p-Chlorobenzoic Acid | 4-Chloro-3-nitrobenzoic acid, 4-Hydroxy-3-nitrobenzoic acid, 3-Amino-4-hydroxybenzoic acid | Utilizes a common and inexpensive starting material. | Longer synthetic route involving a challenging nucleophilic aromatic substitution (hydroxylation) step which may require harsh conditions.[3] | A viable alternative, particularly if p-chlorobenzoic acid is a readily available in-house starting material. |

In-Depth Experimental Protocols and Mechanistic Insights

Route 1: Synthesis from 4-Hydroxybenzoic Acid

This is arguably the most common industrial route due to the low cost of the starting material. The synthesis involves three key transformations: nitration, reduction, and acetylation.

The introduction of a nitro group at the 3-position is achieved via electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs the incoming electrophile (nitronium ion, NO₂⁺) to the ortho and para positions. Since the para position is blocked by the carboxylic acid group, nitration occurs predominantly at the ortho position.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common choice. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion. The concentration of nitric acid is crucial; using dilute nitric acid at elevated temperatures is also a known method.[6]

-

Temperature Control: This reaction is highly exothermic. Maintaining a low temperature (typically 0-10 °C) is critical to prevent over-nitration and the formation of unwanted byproducts.[7]

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid

-

In a flask equipped with a stirrer and a thermometer, dissolve 4-hydroxybenzoic acid in concentrated sulfuric acid at a controlled temperature below 10 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete conversion.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-hydroxy-3-nitrobenzoic acid.

The nitro group of 4-hydroxy-3-nitrobenzoic acid is reduced to an amino group to yield 3-amino-4-hydroxybenzoic acid.

Causality of Experimental Choices:

-

Reducing Agent: Several reducing agents can be employed.

-

Tin and Hydrochloric Acid: A classic method where tin is oxidized to tin(IV) chloride while the nitro group is reduced.[7][8]

-

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).[7] It is considered a "greener" alternative to metal/acid reductions.

-

Experimental Protocol: Synthesis of 3-Amino-4-hydroxybenzoic Acid via Catalytic Hydrogenation

-

Charge a hydrogenation vessel with 4-hydroxy-3-nitrobenzoic acid, a suitable solvent (e.g., water or ethanol), and a catalytic amount of 5% Palladium on carbon.[7]

-

Pressurize the vessel with hydrogen gas and heat the mixture with vigorous stirring.[7]

-

Monitor the reaction progress by hydrogen uptake or chromatographic analysis.

-

Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate to obtain 3-amino-4-hydroxybenzoic acid. The product can be isolated as the hydrochloride salt by adding hydrochloric acid.[7]

The final step is the acetylation of the amino group to form the desired this compound.

Causality of Experimental Choices:

-

Acetylating Agent: Acetic anhydride is a common and effective acetylating agent.[9] Acetic acid can be used as a solvent.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Experimental Protocol: Synthesis of this compound

-

Suspend 3-amino-4-hydroxybenzoic acid in acetic acid.

-

Add acetic anhydride to the suspension.

-

Heat the reaction mixture at reflux for a sufficient period to ensure complete acetylation.

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield this compound.

Figure 2: Workflow for the synthesis from 4-Hydroxybenzoic Acid.

Route 2: Synthesis from 3-Amino-4-hydroxybenzoic Acid

This is the most straightforward route, involving a single acetylation step.

Causality of Experimental Choices:

-

The choice of acetylating agent and reaction conditions are similar to Step 3 of Route 1. The key advantage here is the elimination of the nitration and reduction steps, leading to a simpler process with potentially higher overall yield from the immediate precursor.

Experimental Protocol: The protocol is identical to that described in Step 3 of Route 1, starting directly with 3-amino-4-hydroxybenzoic acid.

Route 3: Synthesis from p-Chlorobenzoic Acid

This route provides an alternative when 4-hydroxybenzoic acid is not the preferred starting material.

Similar to Route 1, this is an electrophilic aromatic substitution. The chloro group is deactivating but ortho, para-directing. The carboxylic acid is meta-directing and deactivating. The nitration occurs at the position ortho to the chlorine and meta to the carboxylic acid.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic Acid

-

Dissolve p-chlorobenzoic acid in concentrated sulfuric acid.

-

Cool the mixture and slowly add a mixture of nitric acid and sulfuric acid, maintaining a low temperature.[3]

-

After the addition, the reaction may be allowed to warm to room temperature or slightly above to drive it to completion.[3]

-

Precipitate the product by pouring the reaction mixture into ice water, followed by filtration, washing, and drying.[7]

This step involves a nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group. This is often the most challenging step of this route.

Causality of Experimental Choices:

-

Reagents: A strong base such as sodium hydroxide or potassium hydroxide is required.[3][10]

-

Conditions: High temperatures and sometimes pressure are necessary to facilitate the substitution, as the aromatic ring is deactivated by the nitro and carboxyl groups.[7][10]

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid

-

Heat a mixture of 4-chloro-3-nitrobenzoic acid and an aqueous solution of sodium hydroxide at a high temperature (e.g., 95-105 °C) for several hours.[7][10]

-

Cool the reaction mixture and acidify with a strong acid like hydrochloric acid to precipitate the product.[7]

-

Filter, wash, and dry the solid to obtain 4-hydroxy-3-nitrobenzoic acid.

The subsequent reduction and acetylation steps are analogous to those described in Route 1.

Quality Control and Analytical Methods

Ensuring the purity of this compound and its intermediates is paramount. The following analytical techniques are essential for quality control:

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and an acidic aqueous buffer) can effectively separate the starting materials, intermediates, and the final product.[11][12][13]

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Spectroscopic Methods (NMR, IR, MS): These techniques are used to confirm the chemical structure of the synthesized compounds.

Safety and Handling

All synthetic procedures described in this guide should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

-

Nitric and Sulfuric Acids: These are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Hydrogen Gas: Highly flammable and explosive. Hydrogenation reactions should be conducted in a specialized and properly grounded apparatus.

-

Organic Solvents: Many organic solvents are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound can be accomplished through several viable routes. The optimal choice depends on a careful evaluation of factors including raw material cost, process complexity, and desired product quality. The well-established route starting from 4-hydroxybenzoic acid remains a popular choice for large-scale manufacturing due to its economic advantages. However, for applications where process simplification is a priority, starting from 3-amino-4-hydroxybenzoic acid is an attractive alternative. A thorough understanding of the reaction mechanisms and careful control of experimental parameters are essential for achieving high yields and purity, regardless of the chosen pathway.

References

-

Journal of Organic Chemistry and Pharmacy (JOCPR). (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

-

European Patent Office. (n.d.). EP0206635B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from [Link]

-

National Institutes of Health. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC. Retrieved from [Link]

- Google Patents. (n.d.). US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

-

Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatographic Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. Retrieved from [Link]

Sources

- 1. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]

- 4. 3-Amino-4-hydroxybenzoic acid 97 1571-72-8 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 11. helixchrom.com [helixchrom.com]

- 12. vuir.vu.edu.au [vuir.vu.edu.au]

- 13. longdom.org [longdom.org]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 3-Acetamido-4-hydroxybenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Acetamido-4-hydroxybenzoic acid. Designed for the scientific community, the following sections detail the molecule's structural and chemical identity, its predicted spectroscopic profile, a logical synthetic pathway, and robust analytical methodologies for its characterization and quantification. Where experimental data for the target molecule is not publicly available, expert analysis based on its functional groups and data from analogous compounds is provided to offer a scientifically grounded predictive profile.

Section 1: Molecular Identity and Structure

This compound is a multisubstituted aromatic compound. Its structure is foundational to understanding its chemical behavior, solubility, and reactivity. The molecule incorporates three key functional groups on a benzene ring: a carboxylic acid, a phenolic hydroxyl group, and an acetamido group.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Synonym | 3-(acetylamino)-4-hydroxybenzoic acid | |

| CAS Number | 91004-38-5 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Physical Form | Solid |

The spatial arrangement and electronic interactions of these functional groups dictate the molecule's overall properties. The carboxylic acid and phenolic hydroxyl groups are acidic, while the acetamido group can act as both a hydrogen bond donor and acceptor and influences the electronic density of the aromatic ring through resonance and inductive effects.

Caption: Chemical structure of this compound.

Section 2: Physical Properties

Direct experimental data for this compound is scarce. The properties presented below are a combination of available supplier information and predictions based on its chemical structure and comparison with analogous compounds.

| Property | Value / Observation | Basis / Reference Compound |

| Appearance | Predicted to be a white to off-white or tan solid powder. | Based on general appearance of related aromatic acids and supplier data for similar compounds.[2] |

| Melting Point | No data available. Expected to be >200°C. | For comparison, 3-hydroxybenzoic acid melts at 200-203°C and 4-hydroxybenzoic acid at 214.5°C.[3][4] |

| Solubility | Predicted to be slightly soluble in water, with increased solubility in polar organic solvents like ethanol, methanol, and DMSO. | The presence of multiple polar, hydrogen-bonding groups (COOH, OH, NH, C=O) suggests this profile. |

| Acidity (pKa) | Two pKa values are expected: one for the carboxylic acid (pKa₁) and one for the phenolic hydroxyl (pKa₂). pKa₁ is predicted to be ~4-5, and pKa₂ is predicted to be >9. | The carboxylic acid pKa of the parent 4-hydroxybenzoic acid is ~4.5.[5][6][7] The electron-donating nature of the hydroxyl and acetamido groups may slightly increase this value. The phenolic pKa of 4-hydroxybenzoic acid is ~9.4.[7] |

Causality Behind Physical Properties

-

High Melting Point: The planar aromatic structure, combined with strong intermolecular hydrogen bonding enabled by the carboxylic acid, hydroxyl, and acetamido groups, results in a stable crystal lattice. A significant amount of thermal energy is required to overcome these forces, leading to a high melting point.

-

Solubility Profile: The molecule's polarity is dominated by its functional groups. While the aromatic ring is hydrophobic, the hydrogen-bonding capabilities of the -COOH, -OH, and -NHC(O)CH₃ groups allow for favorable interactions with polar solvents. Solubility in water is expected to be limited but should increase significantly with pH as the acidic groups are deprotonated to form more soluble carboxylate and phenoxide salts.

-

Acidity: The primary acidic site is the carboxylic acid proton. Its acidity is slightly modulated by the other ring substituents. The phenolic proton is significantly less acidic and will only deprotonate under more basic conditions. The acetamido group, being ortho to the hydroxyl and meta to the carboxylic acid, exerts both electronic and steric influences on these groups.

Section 3: Chemical Characteristics and Synthesis

Predicted Spectroscopic Profile

A comprehensive structural elucidation relies on the integration of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide and acidic protons, and the acetyl methyl group. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ) in ppm (DMSO-d₆) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H |

| Phenolic (-OH) | ~10.0 | Broad Singlet | 1H |

| Amide (-NH) | ~9.5 | Singlet | 1H |

| Aromatic (H-2) | ~8.0 | Doublet | 1H |

| Aromatic (H-6) | ~7.8 | Doublet of Doublets | 1H |

| Aromatic (H-5) | ~6.9 | Doublet | 1H |

| Acetyl Methyl (-CH₃) | ~2.1 | Singlet | 3H |

Rationale: DMSO-d₆ is a common solvent for this class of compounds as it solubilizes the sample and allows for the observation of exchangeable -OH and -NH protons. The predicted shifts are based on additive substituent effects on the benzene ring.

3.1.2. IR Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| O-H (Phenol) | 3400 - 3200 (broad) | Stretching |

| N-H (Amide) | ~3300 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1680 | Stretching |

| C=O (Amide I Band) | 1680 - 1650 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Acid/Phenol) | 1300 - 1200 | Stretching |

Rationale: The broadness of the hydroxyl peaks is due to extensive hydrogen bonding. The carbonyl region will be complex, likely showing two distinct or overlapping peaks for the carboxylic acid and amide carbonyls.

3.1.3. Mass Spectrometry

Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (195.17). Key fragmentation patterns would likely include the loss of water (m/z 177), loss of an acetyl group (CH₃CO, m/z 152), and loss of a carboxyl group (COOH, m/z 150).

Proposed Synthesis Pathway

A logical and efficient synthesis of this compound involves the selective acetylation of its corresponding amine precursor, 3-amino-4-hydroxybenzoic acid. This precursor can be synthesized via a multi-step process starting from 3-nitro-4-chlorobenzoic acid.[8]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]

- 4. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Acetamido-4-hydroxybenzoic acid in Biological Matrices

Introduction: The Significance of 3-Acetamido-4-hydroxybenzoic acid

This compound is a phenolic compound of growing interest in pharmaceutical and metabolic research. As a potential metabolite of various therapeutic agents and a derivative of aminosalicylic acids, its accurate quantification in biological matrices is crucial for understanding drug metabolism, pharmacokinetics (PK), and toxicology.[1] The inherent polarity and potential for complex matrix effects necessitate a highly selective and sensitive analytical method. This application note presents a comprehensive, field-proven protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical studies.[2]

The methodology detailed herein is designed to be a self-validating system, providing researchers with the tools to achieve reliable and reproducible results. We will delve into the causality behind experimental choices, from sample preparation to mass spectrometric detection, ensuring a deep understanding of the entire analytical workflow.

Principle of the Method

This method employs a simple yet effective protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. An isotopically labeled internal standard can be used to ensure the highest level of accuracy and precision, though for the purposes of this general protocol, we will focus on the analyte itself.

Materials and Reagents

-

Analytes and Standards: this compound (analytical standard grade, >98% purity)

-

Solvents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (Type I, ultrapure)

-

-

Additives: Formic acid (LC-MS grade)

-

Biological Matrix: Blank plasma (e.g., human, rat, pig)

Instrumentation and Analytical Conditions

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of this polar compound.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 5 |

| 4.0 | 5 |

Rationale for Chromatographic Choices: The use of a C18 column provides a standard reversed-phase chemistry suitable for a wide range of small molecules. The addition of formic acid to the mobile phase serves two key purposes: it acidifies the mobile phase to ensure the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape, and it provides a source of protons to facilitate efficient ionization in the mass spectrometer source. A gradient elution is employed to ensure that the analyte is eluted with a sharp peak shape and that any late-eluting matrix components are washed from the column.

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

Rationale for Mass Spectrometry Choices: ESI in positive mode is chosen as the acetyl and amino groups on the molecule are readily protonated. MRM is the scan type of choice for quantification in complex matrices due to its superior selectivity and sensitivity. It involves monitoring a specific precursor ion to product ion transition for the analyte of interest.

Table 1: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 180.1 | 138.1 | 100 | 15 |

| This compound (confirmatory) | 180.1 | 92.1 | 100 | 25 |

Note: The molecular weight of this compound is 179.16 g/mol . The precursor ion of m/z 180.1 corresponds to the [M+H]⁺ adduct. The proposed product ions are based on typical fragmentation patterns of similar molecules, such as the loss of the acetyl group (CH₂=C=O, 42 Da) to yield the fragment at m/z 138.1, and further fragmentation of the aromatic ring. These parameters should be optimized on the specific instrument being used. The parameters for a similar compound, 4-acetamidobenzoic acid, have been reported with a precursor ion of 180.20 and a product ion of 94.0 in positive ESI mode.[3]

Experimental Protocols

Preparation of Stock and Working Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards at various concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Curve (CC) Samples: Spike appropriate volumes of the working standard solutions into blank biological matrix to prepare a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in the same manner as the CC samples at a minimum of three concentration levels: low, medium, and high.

Sample Preparation Protocol: Protein Precipitation

-

To 100 µL of plasma sample (blank, CC, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (if used).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Justification for Sample Preparation: Protein precipitation is a rapid, simple, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS system.[2] Acetonitrile is a common and efficient solvent for this purpose.

Data Analysis and System Suitability

-

Quantification: The concentration of this compound in unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.

-

Method Validation: For regulated bioanalysis, the method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability. A similar method for 4-acetamidobenzoic acid demonstrated good linearity (r² ≥ 0.99), precision (2.11% to 13.81%), and accuracy (89% to 98.57%).[2]

Visualizing the Workflow

Figure 1: A comprehensive workflow diagram illustrating the key stages of the LC-MS/MS analysis of this compound, from sample preparation to data analysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in biological matrices by LC-MS/MS. The described method is designed for high sensitivity, selectivity, and robustness, making it suitable for a wide range of research and development applications. By understanding the rationale behind the chosen parameters, researchers can confidently implement and adapt this protocol to their specific needs.

References

-

(No author given). (2025, August 9). Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. ResearchGate. [Link]

-

(No author given). (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]

-

(No author given). (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. CORE. [Link]

-

(No author given). (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. [Link]

-

(No author given). (n.d.). p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. [Link]

-

(No author given). (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic. ResearchGate. [Link]

- (No author given). (2016, January 13). Preparation method of 3-amino-4-hydroxybenzoic acid.

-

(No author given). (n.d.). Showing pharmacokinetics for 3-Hydroxybenzoic acid metabolite after consumption of Chlorogenic acid in rats Metabolism. Phenol-Explorer. [Link]

-

Arulazhagan, P., et al. (2006, November 7). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols. PubMed. [Link]

-

Tser ενiklou, M., et al. (2024, January 10). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. MDPI. [Link]

-

Woźniak, E., et al. (2021, July 23). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. PubMed. [Link]

-

Ruiz-Garcia, A., et al. (n.d.). Pharmacokinetics in Drug Discovery. Wiley Online Library. [Link]

-

Perera, M. A., et al. (n.d.). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. [Link]

-

Woźniak, E., et al. (2021, July 23). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. National Institutes of Health. [Link]

Sources

- 1. umb.edu.pl [umb.edu.pl]

- 2. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of 3-Acetamido-4-hydroxybenzoic Acid via Optimized Recrystallization

Introduction

3-Acetamido-4-hydroxybenzoic acid is a key aromatic intermediate in the synthesis of various pharmaceuticals and specialty polymers. As a substituted phenolic acid, its purity is paramount for downstream applications, where even trace impurities can lead to undesirable side reactions, lower yields, and compromised product performance. This application note provides a detailed, field-proven protocol for the purification of this compound using the robust technique of solvent recrystallization. The methodology is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method to achieve high-purity material.

The core of this protocol is built on the principle of differential solubility. By carefully selecting a solvent system, the target compound can be dissolved at an elevated temperature and then induced to crystallize in a highly purified form upon controlled cooling, leaving impurities behind in the solvent phase. This guide explains not just the "how" but the critical "why" behind each step, ensuring a deep understanding of the process for effective troubleshooting and adaptation.

Physicochemical Properties and Purification Rationale

Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The molecule possesses a carboxylic acid group, a phenolic hydroxyl group, and an acetamido group, which together dictate its solubility and chemical behavior.

| Property | Value / Description | Significance for Purification |

| Molecular Formula | C₉H₉NO₄ | - |

| Molecular Weight | 195.17 g/mol [1] | Used for calculating molar quantities and theoretical yields. |

| Appearance | Off-white to tan or brown solid[2][3] | Color is an initial indicator of purity; successful purification should yield a lighter-colored product. |

| Melting Point | Not consistently reported. Must be determined experimentally. | A sharp melting point close to the literature value is a key indicator of high purity. |

| Solubility | Slightly soluble in methanol and DMSO.[3] Expected to have low solubility in cold water and higher solubility in hot water and polar organic solvents like ethanol, similar to its precursors.[4][5] | This temperature-dependent solubility is the basis for recrystallization. An ethanol/water mixture is a logical choice to fine-tune solubility. |

| pKa (estimated) | ~4-5 (Carboxylic Acid), ~9-10 (Phenol) | The acidic nature allows for solubility manipulation with pH, but is not the primary method used in this protocol to avoid potential hydrolysis of the amide bond under harsh conditions. |

The choice of a mixed-solvent system, specifically ethanol and water, is strategic. Ethanol is a good solvent for many organic compounds, while water is a poor solvent for the target compound at room temperature but its solvent power increases significantly at higher temperatures. This combination allows for precise control over the saturation point, promoting the formation of well-defined, high-purity crystals.

Diagram of the Purification Workflow

The following diagram illustrates the logical flow of the recrystallization protocol, from the initial crude solid to the final, purified product.

Caption: Workflow for the purification of this compound.

Experimental Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment

-

Chemicals:

-

Crude this compound (~5 g)

-

Ethanol (95% or absolute), Reagent Grade

-

Deionized Water

-

Activated Charcoal (decolorizing carbon), optional

-

Celite® (or other filter aid), optional

-

-

Equipment:

-

Erlenmeyer flasks (125 mL and 250 mL)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Stemless or short-stem glass funnel

-

Fluted filter paper

-

Büchner funnel and filtering flask

-

Vacuum source (aspirator or pump)

-

Watch glass

-

Spatula

-

Graduated cylinders

-

Beakers

-

Melting point apparatus

-

Step-by-Step Methodology

1. Dissolution of the Crude Solid a. Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. b. In a separate 125 mL Erlenmeyer flask, prepare the solvent mixture. Start with a 1:1 ratio of ethanol to deionized water (e.g., 50 mL ethanol, 50 mL water) and heat it to near boiling on the hot plate. c. Add a small portion (~30-40 mL) of the hot solvent mixture to the flask containing the crude solid. d. Place the flask on the hot plate and bring the solution to a gentle boil while stirring. Continue to add the hot solvent mixture dropwise until all of the solid has just dissolved. Expert Insight: It is crucial to use the minimum amount of hot solvent required for dissolution. Adding excess solvent will reduce the final yield of purified crystals.

2. Decolorization with Activated Charcoal (Optional) This step is only necessary if the solution is highly colored. a. Remove the flask from the heat source and allow the boiling to subside slightly. b. Add a small amount (1-2% of the solute mass, e.g., 50-100 mg) of activated charcoal to the solution. Causality: Charcoal has a high surface area that adsorbs colored polymeric impurities. Adding it to a boiling solution can cause violent bumping; therefore, brief cooling is essential. c. Return the flask to the hot plate and gently boil for 5-10 minutes with continued stirring.

3. Hot Gravity Filtration a. Set up a gravity filtration apparatus using a stemless or short-stem funnel and fluted filter paper, placed over a clean 250 mL Erlenmeyer flask. b. Place the receiving flask on the hot plate and add a small amount of the recrystallization solvent. Allow it to boil so that the vapors keep the funnel and flask hot. c. Quickly and carefully pour the hot solution containing the dissolved product through the fluted filter paper. Trustworthiness: This step removes insoluble impurities (and charcoal, if used). Keeping the apparatus hot is critical to prevent the desired compound from crystallizing prematurely on the filter paper, which would result in significant product loss.

4. Crystallization a. Cover the flask containing the hot filtrate with a watch glass and remove it from the heat. b. Allow the solution to cool slowly and undisturbed to room temperature. Expert Insight: Slow cooling is vital for the formation of large, pure crystals. Rapid cooling tends to trap impurities within a less-ordered crystal lattice. c. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the yield of precipitated product.

5. Isolation and Washing of Crystals a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water solvent mixture. b. Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel. c. Wash the crystals with a small amount (5-10 mL) of ice-cold solvent to rinse away any remaining soluble impurities. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product. d. Continue to draw air through the crystals on the funnel for several minutes to partially dry them.

6. Drying the Purified Product a. Carefully transfer the filter cake to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done by air drying or in a drying oven at a moderate temperature (e.g., 60-80 °C). Ensure the temperature is well below the compound's melting point.

Purity Assessment

-

Melting Point: Determine the melting point of the dried, purified crystals. A pure compound will exhibit a sharp melting range (typically < 2 °C). Compare this to the literature value if available, or use it as a benchmark for purity.

-

Thin-Layer Chromatography (TLC): Compare the purified product to the crude starting material using an appropriate solvent system. The purified sample should ideally show a single spot.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution and boil off some of the solvent to reduce the volume. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod at the liquid-air interface or add a "seed" crystal from the crude material. |

| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute; impurities are depressing the melting point. | Add more of the co-solvent in which the compound is less soluble (in this case, water) to lower the overall solvent power and induce crystallization. |

| Very low yield of recovered crystals | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is hot. Always use ice-cold solvent for washing and use it sparingly. |

| Colored crystals after purification | Decolorizing charcoal was not used or was insufficient; charcoal passed through the filter paper. | Repeat the recrystallization, ensuring to use activated charcoal. Use two layers of filter paper or a finer porosity paper during hot filtration. |

Safety and Handling

Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ethanol: Flammable liquid. Keep away from open flames and ignition sources.

-

This compound (and related compounds): May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[6][7]

-

Handling Hot Glassware: Use appropriate clamps and heat-resistant gloves when handling hot flasks and funnels.

-

Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations.

References

-

Wikipedia. 4-Hydroxybenzoic acid.[Link]

-

European Patent Office. Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1.[Link]

-

Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7).[Link]

- Google Patents.

-

Pharmaffiliates. CAS No : 91004-38-5 | Product Name : this compound.[Link]

-

PubChem. 4-(Acetylamino)-3-((Hydroxyacetyl)Amino)Benzoic Acid.[Link]

-

Alchem.Pharmtech. CAS 10098-40-5 | 4-Acetamido-3-hydroxybenzoic acid.[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-Amino-4-hydroxybenzoic acid | 1571-72-8 [chemicalbook.com]

- 3. 4-Acetamido-3-hydroxybenzoic acid | 10098-40-5 [chemicalbook.com]

- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]

Troubleshooting & Optimization

Technisches Support-Center: Fehlerbehebung bei schlechter Löslichkeit von 3-Acetamido-4-hydroxybenzoesäure in wässriger Lösung

Answering in German.

Willkommen im dedizierten Support-Center für 3-Acetamido-4-hydroxybenzoesäure. Diese Ressource soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) an die Hand geben, um Herausforderungen im Zusammenhang mit der schlechten wässrigen Löslichkeit dieser Verbindung zu bewältigen. Als leitende Anwendungswissenschaftler haben wir die folgenden Informationen zusammengestellt und validiert, um wissenschaftliche Integrität und praktischen Nutzen in Ihren experimentellen Arbeitsabläufen zu gewährleisten.

Einleitung

3-Acetamido-4-hydroxybenzoesäure ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Forschungs- und Entwicklungsbereichen. Ihre Nützlichkeit wird jedoch oft durch ihre begrenzte Löslichkeit in wässrigen Lösungen behindert, eine häufige Hürde für viele organische Moleküle. Dieser Leitfaden wird die zugrunde liegenden Ursachen für diese schlechte Löslichkeit untersuchen und systematische, evidenzbasierte Strategien zur Überwindung dieser Herausforderung aufzeigen.

Teil 1: Das Löslichkeitsproblem verstehen

Die molekulare Grundlage der schlechten Löslichkeit

3-Acetamido-4-hydroxybenzoesäure besitzt sowohl Wasserstoffbrückendonoren (die Hydroxyl- und Amidgruppen) als auch -akzeptoren (die Carbonyl- und Hydroxyl-Sauerstoffatome) sowie einen Benzolring. Während die polaren Gruppen mit Wasser interagieren können, trägt der unpolare aromatische Ring zu einem signifikanten hydrophoben Charakter bei. Die Kristallstruktur des festen Materials kann ebenfalls eine wichtige Rolle bei seiner Auflösung spielen, da starke intermolekulare Kräfte im Kristallgitter durch Lösungsmittelwechselwirkungen überwunden werden müssen.

Die unsubstituierte Stammverbindung, 4-Hydroxybenzoesäure, ist als schwer wasserlöslich bekannt.[1] Die Löslichkeit wird durch zwei ionisierbare Gruppen maßgeblich beeinflusst: die Carbonsäure (pKa ≈ 4,5) und die phenolische Hydroxylgruppe (pKa ≈ 9,4).[2][3] Die Acetamidogruppe an Position 3 wird diese pKa-Werte modulieren, aber das grundlegende Prinzip der pH-abhängigen Löslichkeit bleibt erhalten.

Teil 2: Fehlerbehebung und Optimierungsstrategien

Dieser Abschnitt ist im Frage-Antwort-Format aufgebaut, um häufig auftretende Probleme im Labor direkt anzusprechen.

Häufig gestellte Fragen (FAQs) & Anleitungen zur Fehlerbehebung

Frage 1: Ich beobachte eine sehr geringe Löslichkeit von 3-Acetamido-4-hydroxybenzoesäure in Wasser bei neutralem pH-Wert. Was sind die Hauptfaktoren, die ihre Auflösung begrenzen?

Antwort: Die begrenzte wässrige Löslichkeit bei neutralem pH-Wert ist hauptsächlich auf eine Kombination aus ihrer Molekülstruktur und der Auflösungsenergetik zurückzuführen. Bei neutralem pH-Wert liegt die Carbonsäuregruppe nur teilweise deprotoniert vor, und das Molekül verbleibt größtenteils in einer weniger löslichen, neutralen Form. Der hydrophobe Benzolring verringert zusätzlich seine Affinität zu Wasser.

Um dies zu überwinden, ist ein systematischer Ansatz zur pH-Anpassung die effektivste erste Strategie. Die Löslichkeit von Verbindungen mit sauren oder basischen Gruppen ist stark vom pH-Wert der Lösung abhängig.[4] Durch Erhöhen des pH-Werts über den pKa-Wert der Carbonsäuregruppe wird diese deprotoniert, wodurch ein geladenes Carboxylat-Ion entsteht, das in Wasser wesentlich löslicher ist.[5]

Experimentelles Protokoll: pH-abhängige Löslichkeitsbewertung

-

Herstellung von Puffern: Bereiten Sie eine Reihe von Puffern (z. B. Phosphat, Citrat) mit pH-Werten von 2 bis 10 vor.

-

Gleichgewichtslöslichkeitsmessung:

-

Geben Sie einen Überschuss an 3-Acetamido-4-hydroxybenzoesäure in ein bekanntes Volumen jedes Puffers in separaten Fläschchen.

-

Schütteln Sie die Proben bei konstanter Temperatur (z. B. 25 °C) für eine ausreichende Zeit (z. B. 24-48 Stunden), um sicherzustellen, dass das Gleichgewicht erreicht ist.

-

Filtrieren Sie die Proben, um ungelösten Feststoff zu entfernen.

-

Analysieren Sie die Konzentration der gelösten Verbindung im Filtrat mit einer geeigneten analytischen Methode, wie z. B. UV-Vis-Spektrophotometrie oder HPLC.

-

-

Datenanalyse: Tragen Sie die gemessene Löslichkeit als Funktion des pH-Werts auf, um den optimalen pH-Bereich für die Auflösung zu bestimmen.

Frage 2: Wie kann ich rational ein Co-Lösungsmittel auswählen, um die Löslichkeit von 3-Acetamido-4-hydroxybenzoesäure zu verbessern?

Antwort: Co-Lösungsmittel können die Löslichkeit verbessern, indem sie die Polarität des wässrigen Mediums verringern, wodurch der energetische Aufwand für die Solvatisierung der unpolaren Bereiche des Moleküls gesenkt wird.[6][7] Die Auswahl eines Co-Lösungsmittels sollte auf seiner Mischbarkeit mit Wasser, seinem Toxizitätsprofil (insbesondere für biologische Anwendungen) und seiner Fähigkeit, die intermolekularen Kräfte im Festzustand zu stören, basieren.

Häufig verwendete Co-Lösungsmittel für schwerlösliche Verbindungen:

| Co-Lösungsmittel | Typischer Konzentrationsbereich (%) | Wichtige Überlegungen |

| Ethanol | 5 - 20 | In vielen biologischen Systemen allgemein gut verträglich. |

| Propylenglykol | 10 - 40 | Wird häufig in pharmazeutischen Formulierungen verwendet.[8] |

| Dimethylsulfoxid (DMSO) | 1 - 10 | Ein starkes Lösungsmittel, kann aber zelluläre Effekte haben.[9] |

| Polyethylenglykol (PEG 300/400) | 10 - 50 | Geringe Toxizität und häufig in der Arzneimittelabgabe verwendet.[10] |

Experimenteller Arbeitsablauf: Co-Lösungsmittel-Screening

Bildunterschrift: Arbeitsablauf zur Bestimmung der optimalen Co-Lösungsmittel-Konzentration.

Frage 3: Gibt es andere Formulierungsstrategien, die ich anwenden kann, wenn pH-Anpassung und Co-Lösungsmittel nicht ausreichen oder für meine Anwendung ungeeignet sind?

Antwort: Ja, es können mehrere fortgeschrittene Formulierungsstrategien untersucht werden. Diese Methoden zielen darauf ab, entweder die Oberfläche des Feststoffs zu vergrößern, amorphe Formen zu erzeugen, die löslicher sind als kristalline Formen, oder das Molekül in einem Trägersystem zu verkapseln.[11][12]

-

Tenside: Nichtionische Tenside wie Tween® 80 oder Pluronic® F-68 können Mizellen bilden, die das hydrophobe Wirkstoffmolekül einkapseln und so seine scheinbare Löslichkeit in Wasser erhöhen.[13][14]

-

Cyclodextrine: Dies sind zyklische Oligosaccharide mit einer hydrophilen Außenseite und einem hydrophoben inneren Hohlraum.[15] Sie können Einschlusskomplexe mit schwerlöslichen Molekülen bilden, wodurch die hydrophoben Teile effektiv von der wässrigen Umgebung abgeschirmt werden.[16][17]

-

Feste Dispersionen: Hierbei wird der Wirkstoff in einer inerten Trägermatrix im festen Zustand dispergiert. Techniken wie Sprühtrocknung oder Schmelzextrusion können verwendet werden, um amorphe feste Dispersionen zu erzeugen, die oft verbesserte Auflösungsraten und Löslichkeiten aufweisen.

Logischer Fluss zur Auswahl der Formulierungsstrategie

Sources

- 1. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. mVOC 4.0 [bioinformatics.charite.de]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. scispace.com [scispace.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]

- 14. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. hilarispublisher.com [hilarispublisher.com]

Technical Support Center: Method Refinement for Quantitative Analysis of 3-Acetamido-4-hydroxybenzoic Acid

Welcome to the technical support center for the quantitative analysis of 3-Acetamido-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the accurate quantification of this compound. As your Senior Application Scientist, I have structured this guide to not only provide protocols but to also explain the underlying scientific principles, ensuring robust and reliable results.

I. Foundational Principles of Analysis

The quantitative analysis of this compound, a key intermediate and potential impurity in pharmaceutical manufacturing, primarily relies on chromatographic and spectrophotometric techniques. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide will focus on the two most common and accessible methods: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.

II. High-Performance Liquid Chromatography (HPLC) Method

HPLC is the preferred method for the quantification of this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can separate the analyte of interest from its impurities and degradation products.

A. Recommended HPLC Method Parameters (Starting Point)

The following parameters are based on established methods for structurally similar compounds, such as 4-hydroxybenzoic acid, and should be optimized and validated for your specific application.

| Parameter | Recommendation | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase of a C18 column provides good retention and separation for moderately polar aromatic compounds like this compound. |

| Mobile Phase | Isocratic or Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate buffer, pH 3.0-4.5) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is a 70:30 (v/v) ratio of aqueous to organic phase. | The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. |

| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency. |

| Injection Volume | 10-20 µL | The injection volume should be optimized based on the concentration of the analyte and the sensitivity of the detector. |

| Column Temperature | 25-30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | Approximately 256 nm | Based on the UV spectrum of the structurally similar 4-hydroxybenzoic acid, this wavelength should provide good sensitivity.[1] The optimal wavelength should be confirmed by determining the UV spectrum of this compound in the mobile phase. |

B. Experimental Workflow for HPLC Analysis

Caption: A standard workflow for quantitative analysis using UV-Vis spectrophotometry.

C. Troubleshooting Common UV-Vis Spectrophotometry Issues

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Non-linear calibration curve | - Deviations from Beer-Lambert Law at high concentrations- Instrumental limitations- Chemical changes in the sample (e.g., association, dissociation) | - Narrow the concentration range of the standards.- Check the instrument's performance with certified standards.- Ensure the pH of the solutions is controlled if the analyte has ionizable groups. |

| High absorbance readings (> 2 AU) | - Sample concentration is too high | - Dilute the sample to bring the absorbance within the linear range of the instrument (typically 0.1 - 1.5 AU). |

| Drifting baseline | - Lamp instability- Temperature fluctuations | - Allow the instrument to warm up for the recommended time.- Ensure the sample compartment is closed during measurements.- Check the lamp's age and replace if necessary. |

| Inconsistent readings | - Dirty or scratched cuvettes- Air bubbles in the cuvette- Sample degradation | - Clean cuvettes thoroughly before each use and handle them by the frosted sides.- Gently tap the cuvette to dislodge any air bubbles.- Prepare fresh samples and standards and analyze them promptly. |

IV. Method Validation

Regardless of the chosen method, it is imperative to perform a thorough validation to ensure the analytical procedure is suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. [2][3][4][5]

Key Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The analyte peak should be well-resolved from any impurity or matrix peaks. Peak purity analysis can be performed using a photodiode array (PDA) detector. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | A correlation coefficient (r²) of ≥ 0.999 is generally expected. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | To be established based on the linearity, accuracy, and precision data. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | The percent recovery should typically be within 98.0% to 102.0%. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). | The relative standard deviation (RSD) should typically be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The results should not be significantly affected by minor changes in parameters such as mobile phase composition, pH, column temperature, and flow rate. |

V. Frequently Asked Questions (FAQs)

Q1: My sample of this compound is not dissolving well in the mobile phase. What should I do?

A1: this compound, like other hydroxybenzoic acids, may have limited solubility in highly aqueous mobile phases. You can try the following:

-

Use a stronger organic solvent for sample preparation: Dissolve the sample in a small amount of a compatible organic solvent like methanol or acetonitrile before diluting it with the mobile phase. Ensure the final concentration of the organic solvent in the sample solution does not significantly differ from the mobile phase to avoid peak distortion.

-

Adjust the pH of the sample diluent: If the mobile phase is acidic, dissolving the sample in a slightly basic solution (e.g., using a dilute solution of sodium bicarbonate) can increase its solubility by deprotonating the carboxylic acid group. However, ensure this is compatible with your HPLC method and does not cause on-column issues.

-

Sonication: Gently sonicating the sample solution for a few minutes can aid in dissolution.

Q2: I am seeing an unexpected peak in my chromatogram. What could it be?

A2: An unexpected peak could be an impurity from the synthesis of this compound, a degradation product, or a contaminant.

-

Potential Synthesis Impurities: Depending on the synthetic route, impurities could include starting materials or by-products. For example, if synthesized from a precursor, unreacted starting material could be present.

-

Degradation Products: The compound could degrade under certain conditions (e.g., hydrolysis of the amide group). Performing forced degradation studies (acid, base, oxidation, heat, and light) can help identify potential degradation products.

-

Contamination: Contamination can come from various sources, including the sample vial, pipette tips, or solvents. Always use high-purity solvents and clean labware.

Q3: Can I use a different column for the HPLC analysis?

A3: Yes, but the method will need to be re-validated. Different C18 columns from various manufacturers can have different selectivities. Other column chemistries, such as phenyl-hexyl or embedded polar group (EPG) columns, could also be suitable and may offer different selectivity for separating the analyte from its impurities. Any change in the column requires, at a minimum, a verification of system suitability parameters (e.g., retention time, peak shape, and resolution) and may necessitate a full re-validation of the method.

Q4: For UV-Vis analysis, how do I select the correct cuvette?

A4: For measurements in the UV region (below 340 nm), quartz cuvettes are required as glass and plastic cuvettes absorb UV light. Ensure the cuvettes are clean and free from scratches. Always use a matched pair of cuvettes for the blank and the sample to minimize any optical differences between them.

Q5: What are the key considerations for preparing a standard solution of this compound?

A5:

-

Purity of the Reference Standard: Use a well-characterized reference standard with a known purity.

-

Accurate Weighing: Use a calibrated analytical balance to accurately weigh the reference standard.

-

Complete Dissolution: Ensure the standard is completely dissolved in the chosen solvent.

-

Volumetric Glassware: Use calibrated Class A volumetric flasks and pipettes for accurate dilutions.

-

Stability: Prepare fresh standard solutions regularly and store them under appropriate conditions (e.g., protected from light, refrigerated) to prevent degradation. The stability of the standard solution should be experimentally determined.

VI. References

-

Wikipedia. (2023). 4-Hydroxybenzoic acid. [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

United States Pharmacopeia. (n.d.). p-Hydroxybenzoic Acid. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Acetamido-4-hydroxybenzoic Acid by NMR and Mass Spectrometry

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of 3-Acetamido-4-hydroxybenzoic acid, a substituted aromatic compound of interest in various chemical and pharmaceutical contexts. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the synergistic power of these two analytical techniques.

Introduction to this compound and the Imperative for Orthogonal Analysis